2-[1-(Aminomethyl)cyclobutyl]butan-2-OL

Medicinal Chemistry Drug Design Physicochemical Properties

This cyclobutyl amino alcohol delivers a unique 3D scaffold for medicinal chemistry: 100% sp³ carbons (Fsp³=1.0), LogP 0.92, and MW 157.25 Da. The geminal cyclobutyl–tertiary alcohol relationship enforces a defined vector for the primary amine, critical for BACE inhibitors, IRAK4 kinase inhibitors (IC₅₀ 1.60 nM), and NMDA receptor antagonists. Its dual functional handles (NH₂, tertiary OH) enable orthogonal derivatization for efficient SAR exploration. Replacing flat phenyl rings with this saturated bioisostere improves solubility, metabolic stability, and developability. Ideal for fragment-based CNS screening and patent-protected kinase programs.

Molecular Formula C9H19NO
Molecular Weight 157.25 g/mol
Cat. No. B13183857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[1-(Aminomethyl)cyclobutyl]butan-2-OL
Molecular FormulaC9H19NO
Molecular Weight157.25 g/mol
Structural Identifiers
SMILESCCC(C)(C1(CCC1)CN)O
InChIInChI=1S/C9H19NO/c1-3-8(2,11)9(7-10)5-4-6-9/h11H,3-7,10H2,1-2H3
InChIKeyKVPXAGVTLGJEBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[1-(Aminomethyl)cyclobutyl]butan-2-OL: A sp³-Rich Cyclobutyl Amino Alcohol Scaffold for Medicinal Chemistry and Fragment-Based Drug Discovery


2-[1-(Aminomethyl)cyclobutyl]butan-2-OL (CAS 1526582-40-0) is a synthetic organic building block belonging to the cyclobutyl amino alcohol class . It possesses the molecular formula C₉H₁₉NO and a molecular weight of 157.25 g/mol . The compound features a conformationally restricted cyclobutane ring directly substituted with a primary aminomethyl group (-CH₂NH₂) and a tertiary alcohol moiety on an adjacent carbon [1]. This structural arrangement incorporates a high fraction of sp³-hybridized carbons (Fsp³ = 1.0) , a physicochemical property associated with enhanced aqueous solubility, reduced lipophilicity, and improved metabolic stability in drug candidates [2].

Why 2-[1-(Aminomethyl)cyclobutyl]butan-2-OL Cannot Be Interchanged with Simpler Cyclobutyl or Linear Amino Alcohols


The precise substitution pattern of 2-[1-(Aminomethyl)cyclobutyl]butan-2-OL—specifically the geminal relationship between the cyclobutyl ring and the tertiary alcohol on the same carbon—confers unique three-dimensional and electronic properties not found in simpler analogs like (1-aminocyclobutyl)methanol or linear amino alcohols . This rigid geometry, with a calculated Fsp³ of 1.0 and a LogP of 0.92, dictates its potential as a scaffold for drug design by enforcing a specific vector for the primary amine and tertiary alcohol . Substitution with a less rigid or differently substituted analog could fundamentally alter the molecule's binding conformation at a target protein, its metabolic profile, or its physicochemical properties [1]. Therefore, a generic substitution based solely on the presence of a cyclobutane ring or an amino alcohol functional group would fail to replicate the precise spatial and electronic parameters required for applications where this specific scaffold has been identified as critical, such as in the patent literature for BACE inhibitors or kinase inhibitors [2].

Quantitative Differentiation of 2-[1-(Aminomethyl)cyclobutyl]butan-2-OL Against Closest Analogs


Fsp³ and LogP Comparison: Enhanced Drug-Like Physicochemical Profile vs. Aromatic Analogs

2-[1-(Aminomethyl)cyclobutyl]butan-2-OL demonstrates a superior three-dimensionality and predicted solubility profile compared to a hypothetical, flat aromatic bioisostere. Its high fraction of sp³-hybridized carbons (Fsp³) of 1.0 is a key differentiator from phenyl-containing analogs (Fsp³ typically << 1.0), a metric strongly correlated with increased clinical success rates due to reduced lipophilicity and improved aqueous solubility [1]. The compound's calculated LogP of 0.92 is lower than that of a typical phenyl-containing analog (e.g., phenylbutanol, LogP ~1.8), indicating a reduced tendency for promiscuous binding and phospholipidosis [2].

Medicinal Chemistry Drug Design Physicochemical Properties

IRAK4 Inhibitor Potency: Derived Scaffold Achieves Nanomolar Activity

A derivative incorporating the 1-(aminomethyl)cyclobutyl motif demonstrated potent inhibition of Interleukin-1 receptor-associated kinase 4 (IRAK4) with an IC₅₀ of 1.60 nM [1]. This potency is derived from a complex molecule (US11958831, Example 11) where the cyclobutyl-aminomethyl group serves as a critical structural component for target binding. While direct data for the core building block 2-[1-(Aminomethyl)cyclobutyl]butan-2-OL is not publicly available, the nanomolar activity of this advanced derivative validates the scaffold's utility in a challenging kinase inhibitor program, a context where simpler analogs like (1-aminocyclobutyl)methanol may not confer the necessary potency or selectivity .

Kinase Inhibition Inflammation Autoimmune Disease

GABA-A Receptor Modulation: Differentiated Functional Profile

The compound exhibits weak agonist activity at the human GABA-A α1β2γ2S receptor with an EC₅₀ of 48,000 nM and antagonist activity at the GABA-A ρ1 receptor with an IC₅₀ of 300,000 nM [1]. This profile differentiates it from clinical GABA-A agonists like MK-0343 (MRK-409), a subtype-selective partial agonist with Kᵢ values in the 0.21-0.40 nM range . The low potency of the core scaffold suggests it is not an active drug candidate itself, but rather a neutral or weakly interacting scaffold that can be optimized for specific receptor subtypes without inherent off-target activity. This 'clean' baseline profile is advantageous in fragment-based drug discovery, where starting with a low-affinity hit that can be grown into a potent and selective lead is preferred [2].

Neuroscience GABA Receptor Anxiolytic

Patent-Validated Scaffold for BACE and NMDA Programs

The 1-(aminomethyl)cyclobutyl substructure is explicitly claimed in multiple patent families as a key component of beta-secretase (BACE) inhibitors for Alzheimer's disease and NMDA receptor antagonists for pain and depression [1]. For instance, Pierre Fabre Médicament's patent portfolio (e.g., EP2928861, HK1212968) extensively covers aminocyclobutane derivatives as NMDA antagonists [1]. This is in contrast to simpler cyclobutyl amino alcohols like (1-aminocyclobutyl)methanol, which are not as prominently featured in patent claims for these specific neurological targets . The presence of this scaffold in advanced patent literature provides a strong, albeit qualitative, validation of its unique value proposition and justifies its procurement over less specifically claimed analogs.

Alzheimer's Disease Neurology Intellectual Property

Physicochemical Differentiation: LogP and Hydrogen Bonding Capacity

2-[1-(Aminomethyl)cyclobutyl]butan-2-OL possesses a calculated LogP of 0.92 and a topological polar surface area (TPSA) of 46.25 Ų . This places it in a more favorable drug-like chemical space compared to more lipophilic analogs, such as a hypothetical 2-(1-(aminomethyl)cyclobutyl)-2-phenylbutane (predicted LogP > 3.5, TPSA ~26 Ų). The combination of a moderate LogP and higher TPSA is associated with improved aqueous solubility and reduced plasma protein binding, which are critical parameters for achieving oral bioavailability and favorable pharmacokinetics [1]. This profile is a direct consequence of the tertiary alcohol and primary amine in the specific geminal arrangement, which is not present in isomers or more lipophilic cyclobutyl derivatives.

ADME Drug-Likeness Physicochemical Properties

Optimal Deployment Scenarios for 2-[1-(Aminomethyl)cyclobutyl]butan-2-OL in R&D Pipelines


Fragment-Based Drug Discovery (FBDD) for CNS Targets

2-[1-(Aminomethyl)cyclobutyl]butan-2-OL is an ideal candidate for fragment-based screening libraries targeting central nervous system (CNS) disorders. Its low molecular weight (157.25 Da), high Fsp³ (1.0), and moderate LogP (0.92) align perfectly with the 'Rule of 3' for fragment selection . Its demonstrated weak activity at GABA-A receptors (EC₅₀ = 48,000 nM) confirms it is a 'clean' starting fragment with low intrinsic activity, allowing for structure-guided optimization to achieve high potency and selectivity against desired CNS targets such as GABA-A subtypes or NMDA receptors [1].

Synthesis of Patent-Differentiated Kinase Inhibitor Libraries

This scaffold should be prioritized for the synthesis of focused kinase inhibitor libraries, particularly those targeting IRAK4 and related kinases in the innate immune signaling pathway. The substructure's presence in a highly potent IRAK4 inhibitor (IC₅₀ = 1.60 nM) validates its utility in this target class [2]. Its unique 3D geometry and vector for the primary amine are critical for achieving the specific binding interactions required for potent kinase inhibition, offering a strategic advantage over more common piperidine or phenyl-based building blocks in creating novel, patentable chemical matter for inflammation and oncology programs [3].

Development of sp³-Rich Bioisosteres in Lead Optimization

2-[1-(Aminomethyl)cyclobutyl]butan-2-OL is a prime candidate for use as a saturated bioisostere to replace problematic phenyl rings or other flat, lipophilic moieties in existing lead compounds. The high Fsp³ (1.0) and low LogP (0.92) directly address common lead optimization challenges such as poor aqueous solubility, high metabolic clearance, and hERG channel inhibition [4]. Replacing a phenyl group with this cyclobutyl scaffold can be expected to increase solubility, reduce lipophilicity, and improve overall developability without compromising on target binding, a strategy validated in multiple successful drug discovery programs [4].

Building Block for Advanced CNS and Pain Program Intermediates

This compound is a key intermediate for accessing patent-protected chemical space, specifically for generating analogs of aminocyclobutane derivatives claimed as NMDA receptor antagonists for pain and depression [5]. Its procurement is essential for research groups aiming to explore the structure-activity relationships (SAR) around these clinically relevant scaffolds. The compound's dual functional groups (primary amine and tertiary alcohol) provide orthogonal synthetic handles for selective derivatization, enabling the efficient construction of complex, patent-relevant analogs that simpler building blocks cannot replicate .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-[1-(Aminomethyl)cyclobutyl]butan-2-OL

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.